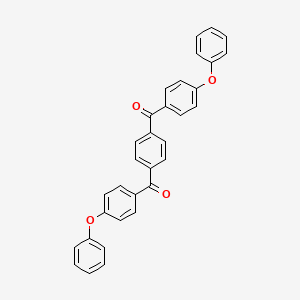

1,4-Bis(4-phenoxybenzoyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(4-phenoxybenzoyl)phenyl]-(4-phenoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22O4/c33-31(25-15-19-29(20-16-25)35-27-7-3-1-4-8-27)23-11-13-24(14-12-23)32(34)26-17-21-30(22-18-26)36-28-9-5-2-6-10-28/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJVKSITTJQWCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074056 | |

| Record name | Methanone, 1,4-phenylenebis[(4-phenoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54299-17-1 | |

| Record name | 1,1′-(1,4-Phenylene)bis[1-(4-phenoxyphenyl)methanone] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54299-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, 1,4-phenylenebis((4-phenoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054299171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, 1,4-phenylenebis[(4-phenoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-phenylenebis[(4-phenoxyphenyl)methanone] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Bis(4-phenoxybenzoyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 1,4-Bis(4-phenoxybenzoyl)benzene, a key monomer in the production of high-performance polyether ketone ketone (PEKK) polymers. This document details the core chemical principles, experimental methodologies, and quantitative data to support researchers and professionals in the field of polymer chemistry and materials science.

Introduction

This compound is a diaryl ketone that serves as a crucial building block for advanced polymers. Its rigid aromatic structure imparts exceptional thermal stability, chemical resistance, and mechanical strength to the resulting polymers, making them suitable for demanding applications in aerospace, medical devices, and electronics. The primary and most industrially significant method for synthesizing this monomer is the Friedel-Crafts acylation reaction.

Core Synthesis Pathway: Friedel-Crafts Acylation

The synthesis of this compound is predominantly achieved through the electrophilic aromatic substitution reaction known as Friedel-Crafts acylation. This reaction involves the acylation of diphenyl ether with terephthaloyl chloride in the presence of a Lewis acid catalyst.

The overall reaction is as follows:

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Bis(4-phenoxybenzoyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(4-phenoxybenzoyl)benzene is a key monomer utilized in the synthesis of high-performance poly(aryl ether ketone)s (PAEKs), such as polyether ketone ketone (PEKK).[1] Its rigid aromatic structure, conferred by the arrangement of ketone and ether linkages, is fundamental to the exceptional thermal stability, mechanical strength, and chemical resistance of the resulting polymers.[1] These polymers find extensive applications in demanding fields including the aerospace and medical device industries.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and workflow visualizations to support researchers and professionals in materials science.

Physicochemical Properties

The intrinsic properties of this compound are pivotal to its function as a monomer. The high melting point and thermal stability are particularly noteworthy, enabling its use in high-temperature applications.

Quantitative Data Summary

A compilation of the key physicochemical data for this compound is presented in the table below for ease of reference and comparison.

| Property | Value | Reference |

| CAS Number | 54299-17-1 | [3] |

| Molecular Formula | C₃₂H₂₂O₄ | [3][4][5] |

| Molecular Weight | 470.51 g/mol | [3][5] |

| Melting Point | 211-218 °C | [3][6] |

| Boiling Point | 636.1 °C at 760 mmHg | [3] |

| Density | 1.216 g/cm³ | [3][6] |

| Flash Point | 270.8 °C | [3] |

| Vapor Pressure | 0.0 ± 1.9 mmHg at 25°C (Predicted) | [3] |

| Refractive Index | 1.636 | [3] |

| LogP | 7.73320 | [3] |

| Topological Polar Surface Area | 52.6 Ų | [4] |

| Rotatable Bond Count | 8 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and synthesis of this compound. The following sections outline a standard synthesis procedure and general protocols for determining key physicochemical properties.

Synthesis of this compound via Friedel-Crafts Acylation

The synthesis of this compound is commonly achieved through a Friedel-Crafts acylation reaction between terephthaloyl chloride and diphenyl ether, often in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[2]

Materials:

-

Terephthaloyl chloride

-

Diphenyl ether

-

Ortho-dichlorobenzene (solvent)

-

Aluminum chloride (AlCl₃, Lewis acid catalyst)

-

Nitrogen gas

-

Methanol (B129727) (for washing)

Procedure:

-

In a 2 L reactor equipped with a mechanical stirrer, nitrogen inlet, and an outlet connected to a scrubber system, 745 g of ortho-dichlorobenzene is introduced.[2]

-

To the solvent, 39 g of terephthaloyl chloride and 97 g of diphenyl ether are added.[2]

-

Once fully solubilized, the mixture is cooled to 0 °C.[2]

-

While maintaining the temperature at 0 °C, 83 g of AlCl₃ are slowly added to the reactant mixture.[2]

-

After the complete addition of AlCl₃, the mixture is agitated at 0 °C for an additional 20 minutes to ensure the reaction goes to completion.[2]

-

Following the reaction, the product is worked up, which typically involves filtration and washing with a solvent like methanol to remove impurities.[7]

-

The purified product is then dried, often in a vacuum oven.[7]

The purity of the resulting this compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC).[2]

Determination of Melting Point

The melting point of this compound is a key indicator of its purity. A standard laboratory procedure for its determination is as follows:

Apparatus:

-

Melting point apparatus

-

Capillary tubes

Procedure:

-

A small, finely powdered sample of dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially, then more slowly (1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For this compound, this range is typically between 211 °C and 218 °C.[3][6]

Visualizations

To further elucidate the experimental and structural aspects of this compound, the following diagrams are provided.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: A flowchart illustrating the synthesis of this compound.

Conclusion

This technical guide provides a detailed overview of the essential physicochemical properties of this compound. The tabulated data offers a quick reference for its key characteristics, while the outlined experimental protocols provide a foundation for its synthesis and analysis. The provided visualizations aim to clarify the synthesis process. A thorough understanding of these properties is indispensable for the effective utilization of this monomer in the development of advanced, high-performance polymers.

References

- 1. This compound|High-Purity RUO [benchchem.com]

- 2. Method for manufacturing 1,4-bis (4-phenoxybenzoyl)benzene using substantially non-hydrolyzed terephthaloyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. 54299-17-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound CAS#: 54299-17-1 [m.chemicalbook.com]

- 7. AU5285590A - Process for the manufacture of this compound with certain metal-containing catalysts - Google Patents [patents.google.com]

An In-depth Technical Guide to 1,4-Bis(4-phenoxybenzoyl)benzene (CAS: 54299-17-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Bis(4-phenoxybenzoyl)benzene, a key monomer in the synthesis of high-performance poly(aryl ether ketone)s (PAEKs). This document details its chemical and physical properties, provides established experimental protocols for its synthesis, and outlines its primary application in the production of polyether ketone ketone (PEKK) polymers. Spectroscopic data for characterization and process visualization diagrams are included to support research and development activities. While this molecule is a critical component in advanced materials, this guide also addresses its toxicological data for a complete safety and handling profile.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₃₂H₂₂O₄.[1][2] Its structure, characterized by a central benzene (B151609) ring linked to two 4-phenoxybenzoyl groups, imparts significant thermal stability and rigidity to the polymers derived from it.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 54299-17-1 | [1] |

| Molecular Formula | C₃₂H₂₂O₄ | [1][2] |

| Molecular Weight | 470.51 g/mol | [1][3] |

| Melting Point | 211-217 °C | [1][2] |

| Boiling Point | 636.1 °C at 760 mmHg | [1][2] |

| Density | 1.216 g/cm³ | [1][2] |

| Flash Point | 270.8 °C | [1][2] |

| Refractive Index | 1.636 | [1][2] |

| Physical Form | Solid | [4] |

| Storage Temperature | Ambient Temperature | [4] |

Synthesis of this compound

The primary method for synthesizing this compound is the Friedel-Crafts acylation of diphenyl ether with terephthaloyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or heterogeneous catalysts like zeolites.[5][6]

Experimental Protocol: Friedel-Crafts Acylation using Aluminum Chloride

This protocol is based on methodologies described in patent literature.[6][7]

Materials:

-

Terephthaloyl chloride (TPC)

-

Diphenyl ether (DPO)

-

Aluminum chloride (AlCl₃)

-

Ortho-dichlorobenzene (o-DCB) (solvent)

-

Methanol (B129727) (quenching and washing)

-

Nitrogen gas supply

-

Reaction vessel with stirrer, condenser, and nitrogen inlet

Procedure:

-

Reactant Preparation: In a reaction vessel under a nitrogen atmosphere, dissolve terephthaloyl chloride and an excess of diphenyl ether in ortho-dichlorobenzene. The mole ratio of diphenyl ether to terephthaloyl chloride can range from 5:1 to 25:1.[7]

-

Cooling: Cool the reactant mixture to a temperature between -10°C and 5°C.

-

Catalyst Addition: Gradually add aluminum chloride to the cooled mixture while maintaining the temperature.

-

Reaction: Slowly warm the reaction mixture to a temperature between 20°C and 40°C and stir until the reaction is complete. The reaction progress can be monitored by techniques such as HPLC.

-

Quenching: Cool the reaction mixture to 0-15°C and slowly add cold methanol to quench the reaction and precipitate the product. This step also decomplexes the product from the aluminum chloride.

-

Isolation and Purification: Filter the resulting slurry to isolate the crude this compound. Wash the solid product with methanol to remove residual catalyst and unreacted starting materials.[7] The product can be further purified by recrystallization from a suitable solvent like o-DCB.[7]

-

Drying: Dry the purified product under vacuum.

Table 2: Summary of Reagents for Synthesis

| Reagent | Role | Molar Ratio (relative to TPC) |

| Terephthaloyl chloride (TPC) | Acylating Agent | 1 |

| Diphenyl ether (DPO) | Substrate | 5 - 25 |

| Aluminum chloride (AlCl₃) | Lewis Acid Catalyst | >2 |

| Ortho-dichlorobenzene | Solvent | - |

| Methanol | Quenching/Washing Agent | - |

Synthesis Pathway

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 6.8-8.0 ppm). The protons on the central benzene ring and the phenoxy groups will exhibit distinct multiplets.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons (around 195 ppm), the aromatic carbons bearing an ether linkage, and other aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Key FTIR Absorption Bands for this compound [1]

| Vibration Type | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Carbonyl (C=O) Stretch | 1650 - 1670 |

| Aryl Ether (C-O-C) Stretch | 1230 - 1270 |

| Aromatic C=C Bending | 1400 - 1600 |

Application in Polymer Synthesis

The primary application of this compound is as a monomer for the synthesis of high-performance thermoplastics, particularly polyether ketone ketone (PEKK).[8] PEKK is valued for its excellent thermal stability, chemical resistance, and mechanical properties.[9]

Experimental Protocol: Synthesis of PEKK

The synthesis of PEKK from this compound involves a Friedel-Crafts polycondensation reaction with a mixture of isophthaloyl chloride and terephthaloyl chloride.

Materials:

-

This compound

-

Isophthaloyl chloride

-

Terephthaloyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (solvent)

-

Methanol (for precipitation and washing)

Procedure:

-

Monomer Solution: In a reaction vessel under a nitrogen atmosphere, dissolve this compound and a mixture of isophthaloyl and terephthaloyl chlorides in dichloromethane.

-

Catalyst Addition: Cool the solution and add aluminum chloride.

-

Polymerization: Allow the reaction to proceed at a controlled temperature. The polymer will precipitate from the solution as it forms.

-

Isolation: The polymer is isolated by filtration.

-

Purification: The polymer is treated with methanol to remove the catalyst and then washed extensively.

-

Drying: The final PEKK polymer is dried under vacuum.

PEKK Synthesis Workflow

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[2]

Conclusion

This compound is a crucial building block in the field of high-performance polymers. Its synthesis via Friedel-Crafts acylation is well-established, and its polymerization to PEKK yields materials with exceptional properties suitable for demanding applications. This guide provides essential technical information for researchers and professionals working with this compound, from its fundamental properties to its application in advanced materials synthesis.

References

- 1. This compound|High-Purity RUO [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. EP3438085A1 - Process for producing polyether ketone ketone - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. AU5285590A - Process for the manufacture of this compound with certain metal-containing catalysts - Google Patents [patents.google.com]

- 8. WO2011004164A2 - Method for preparing poly (ether ketone ketones) - Google Patents [patents.google.com]

- 9. EP3404010A1 - Method for manufacturing 1,4-bis (4-phenoxybenzoyl)benzene using substantially non-hydrolyzed terephthaloyl chloride - Google Patents [patents.google.com]

- 10. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Molecular Structure of 1,4-Bis(4-phenoxybenzoyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 1,4-Bis(4-phenoxybenzoyl)benzene, a key monomer in the synthesis of high-performance polyetherketoneketone (PEKK) polymers. While this molecule is of significant interest in materials science, particularly for biomedical applications of its derived polymers, this guide focuses on the molecular characteristics of the monomer itself. This document collates available physicochemical data and outlines standard experimental protocols for its structural elucidation. Due to the limited publicly available experimental data for this specific monomer, this guide also serves as a template for the presentation of such data once generated. Furthermore, a conceptual workflow for assessing the biocompatibility of monomers intended for use in medical devices is presented, a critical consideration for drug development professionals.

Molecular Identity and Physicochemical Properties

This compound is a symmetrical aromatic ketone. Its structure consists of a central benzene (B151609) ring substituted at positions 1 and 4 with 4-phenoxybenzoyl groups.

| Property | Value | Source |

| Chemical Formula | C₃₂H₂₂O₄ | [1][2] |

| Molecular Weight | 470.51 g/mol | [1][2] |

| CAS Number | 54299-17-1 | [2][3] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 211-217 °C | [5] |

| Boiling Point | 636.1 °C at 760 mmHg (predicted) | [5] |

| Solubility | Insoluble in water, soluble in organic solvents such as chloroform (B151607) and dichloromethane. | Inferred from synthesis protocols |

| Rotatable Bonds | 8 | [2] |

Structural Elucidation: Spectroscopic and Crystallographic Data

The precise three-dimensional structure of this compound is best determined through a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound by identifying the chemical environment of each proton and carbon atom.

Table 2.1: Predicted ¹H NMR Data (CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | s | 4H | Protons on the central benzene ring |

| ~7.75 | d | 4H | Protons ortho to the carbonyl group on the phenoxybenzoyl moiety |

| ~7.40 | t | 4H | Protons meta to the oxygen on the terminal phenoxy rings |

| ~7.20 | t | 2H | Protons para to the oxygen on the terminal phenoxy rings |

| ~7.10 | d | 4H | Protons meta to the carbonyl group on the phenoxybenzoyl moiety |

| ~7.05 | d | 4H | Protons ortho to the oxygen on the terminal phenoxy rings |

Table 2.2: Predicted ¹³C NMR Data (CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~195.0 | C=O (carbonyl) |

| ~162.0 | Quaternary carbon attached to oxygen (phenoxy) |

| ~156.0 | Quaternary carbon attached to oxygen (benzoyl) |

| ~138.0 | Quaternary carbon of the central benzene ring |

| ~132.5 | CH ortho to the carbonyl group |

| ~130.0 | CH of the central benzene ring |

| ~129.8 | CH meta to the oxygen on the terminal phenoxy rings |

| ~124.0 | CH para to the oxygen on the terminal phenoxy rings |

| ~120.0 | Quaternary carbon of the terminal phenoxy ring |

| ~119.0 | CH ortho to the oxygen on the terminal phenoxy rings |

| ~117.0 | CH meta to the carbonyl group |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information on the solid-state conformation of a molecule, including bond lengths, bond angles, and crystal packing. For a molecule with multiple aromatic rings like this compound, the torsional angles between the rings are of particular interest.

Disclaimer: No publicly available crystal structure data for this compound could be located. The data for the structurally similar molecule, 1,4-Bis(4-aminophenoxy)benzene, suggests that the terminal rings are nearly perpendicular to the central ring.[6][7] A similar conformation might be expected for this compound to minimize steric hindrance.

Table 2.3: Template for Crystallographic Data

| Parameter | Value |

| Crystal System | [e.g., Monoclinic] |

| Space Group | [e.g., P2₁/c] |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | [Value] |

| β (°) | [Value] |

| γ (°) | [Value] |

| Volume (ų) | [Value] |

| Z | [Value] |

| Calculated Density (g/cm³) | [Value] |

| Key Bond Lengths (Å) | C=O: [Value], C-O: [Value], C-C (aromatic): [Value] |

| Key Bond Angles (°) | C-CO-C: [Value], C-O-C: [Value] |

| Key Torsional Angles (°) | [e.g., Dihedral angle between central and terminal rings] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Friedel-Crafts acylation of diphenyl ether with terephthaloyl chloride.

Protocol:

-

To a reaction vessel equipped with a stirrer, nitrogen inlet, and a condenser, add diphenyl ether and a suitable solvent (e.g., o-dichlorobenzene).

-

Cool the mixture in an ice bath.

-

Gradually add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), while maintaining the temperature.

-

Slowly add a solution of terephthaloyl chloride in the same solvent to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

The reaction is quenched by pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with water and then with a suitable organic solvent (e.g., methanol) to remove unreacted starting materials and byproducts.

-

The crude product can be further purified by recrystallization from a high-boiling point solvent (e.g., N,N-dimethylformamide).

Caption: Synthetic workflow for this compound.

NMR Sample Preparation and Analysis

Protocol:

-

Dissolve approximately 10-20 mg of purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the proton signals and determine the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values).

Single-Crystal X-ray Diffraction

Protocol:

-

Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by slow cooling of a hot, saturated solution.

-

Select a high-quality single crystal and mount it on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

-

Process the raw diffraction data, including integration of reflection intensities and corrections for absorption.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.

Relevance to Drug Development: Biocompatibility Assessment of Monomers

While this compound is not a therapeutic agent itself, its use as a monomer in medical-grade polymers necessitates a thorough evaluation of its potential biological effects. Residual monomers in a polymer matrix can leach out and interact with biological systems. Therefore, assessing the cytotoxicity and biocompatibility of the monomer is a critical step in the development of safe medical devices.

The following diagram illustrates a general workflow for the biocompatibility assessment of a monomer like this compound.

Caption: Workflow for biocompatibility assessment of a polymer monomer.

Studies on aromatic ketones have shown that they can exhibit some level of cytotoxicity.[1] Therefore, a comprehensive evaluation of this compound according to established standards (e.g., ISO 10993) would be essential before its use in any medical application.

Conclusion

This compound is a molecule of significant industrial importance, particularly as a precursor to advanced polymers used in demanding environments, including medical devices. This guide has summarized its key molecular features and outlined the standard methodologies for its structural characterization. While a complete, experimentally verified dataset for its molecular structure is not currently in the public domain, the provided templates and comparative data offer a robust framework for the presentation and interpretation of such data. For professionals in drug development and medical device manufacturing, understanding the molecular structure and ensuring the biocompatibility of such monomers is a critical aspect of product safety and efficacy.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. Page loading... [wap.guidechem.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. 54299-17-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1,4-Bis(4-aminophenoxy)benzene | C18H16N2O2 | CID 19012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A-Detailed-Safety-and-Handling-Guide-for-1-4-Bis(4-phenoxybenzoyl)benzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for 1,4-Bis(4-phenoxybenzoyl)benzene (CAS No. 54299-17-1), compiled and presented for a technical audience. The information is derived from globally recognized safety data sheets and chemical databases.

Section 1: Chemical Identification and Physical Properties

This compound is a solid organic compound with the molecular formula C₃₂H₂₂O₄.[1][2][3] Key identification and physical data are summarized below.

| Property | Value | Source |

| CAS Number | 54299-17-1 | [1][2][3] |

| Molecular Formula | C₃₂H₂₂O₄ | [1][2][3] |

| Molecular Weight | 470.51 g/mol | [1][2] |

| Physical Form | Solid | |

| Melting Point | 211-218 °C | [2][4] |

| Boiling Point | 636.1°C at 760 mmHg | [2] |

| Flash Point | 270.8°C | [2] |

| Density | 1.216 g/cm³ | [2] |

Section 2: Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified as hazardous.[3][5]

Hazard Statements:

Precautionary Statements (Prevention):

-

P261: Avoid breathing dust.[6]

-

P270: Do not eat, drink or smoke when using this product.[3]

-

P271: Use only outdoors or in a well-ventilated area.[6]

-

P280: Wear protective gloves, protective clothing, and eye/face protection.[1][3][6]

Section 3: Toxicological Data

Toxicological data indicates that this compound poses acute hazards upon exposure. The primary routes of concern are oral ingestion and direct contact with skin and eyes.[6]

| Endpoint | Test Species | Route | Result | Source |

| LD50 | Rat | Oral | >2000 mg/kg | [6] |

| LD50 | Rat | Dermal | >2000 mg/kg | [6] |

| LC50 | Rat | Inhalation | >5.33 mg/L (4h) | [6] |

| Skin Irritation | Not Specified | Dermal | Causes skin irritation | [1][6] |

| Eye Irritation | Not Specified | Ocular | Causes serious eye irritation | [1][6] |

Chronic Effects: Long-term exposure is not expected to produce chronic adverse health effects based on current animal model data; however, all exposure routes should be minimized as a standard precautionary measure.[6]

Section 4: Experimental Protocols

The toxicological data presented in safety data sheets are typically generated following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). While the specific study reports are not publicly available, the methodologies can be summarized as follows:

-

Acute Oral Toxicity (OECD 423): A single, high dose of the substance is administered to rats via gavage. The animals are then observed for 14 days for signs of toxicity and mortality to determine the LD50 value. The result of >2000 mg/kg suggests low acute oral toxicity.[6]

-

Acute Dermal Toxicity (OECD 402): The substance is applied to a shaved patch of skin on rats for 24 hours. The animals are observed for 14 days for signs of toxicity to determine the dermal LD50. The result of >2000 mg/kg indicates low acute dermal toxicity.[6]

-

Acute Inhalation Toxicity (OECD 403): Rats are exposed to the substance as a dust or aerosol in an inhalation chamber for a period of 4 hours. The concentration that is lethal to 50% of the test animals (LC50) is determined.[6]

-

Skin and Eye Irritation (OECD 404 & 405): A small amount of the substance is applied to the skin or into the eye of a test animal (typically a rabbit). The area is observed for signs of irritation, such as redness, swelling, and corrosion, over a set period. The results indicate the substance is an irritant to both skin and eyes.[6]

Section 5: Ecological Information

Limited ecotoxicological data is available. The substance has a very low effect concentration for algae, suggesting potential aquatic toxicity.

| Endpoint | Test Duration | Species | Value | Source |

| EC0 | 72h | Algae | >0.00027 mg/L | [6] |

No data is currently available regarding the persistence, degradability, or bioaccumulative potential of this compound.[6]

Section 6: Safety Workflows and Logical Relationships

The following diagram illustrates the logical workflow for responding to an exposure event as dictated by the substance's GHS classification.

Caption: GHS-based first aid workflow for exposure to this compound.

Section 7: Handling, Storage, and Disposal

-

Handling: Avoid all personal contact, including inhalation of dust.[6] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and safety glasses.[6] Do not eat, drink, or smoke when handling.[3][6] Wash hands and any exposed skin thoroughly after handling.[3][6]

-

Storage: Keep containers securely sealed when not in use. Store in a cool, dry, and well-ventilated place.[6] The product is considered chemically stable, and hazardous polymerization will not occur.[6]

-

Spill & Disposal: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[6] Sweep, shovel, or vacuum the material into a clean, dry, sealable, and labeled container for disposal.[6] Dispose of contents and container in accordance with local, regional, and national regulations.

Section 8: Fire-Fighting Measures

The substance is non-combustible and not considered a significant fire risk; however, containers may burn.[6]

-

Extinguishing Media: There is no restriction on the type of extinguisher that may be used. Use media suitable for the surrounding fire.[6]

-

Fire-Fighting Procedures: Alert the fire brigade, wear breathing apparatus and protective gloves. Use water spray to cool fire-exposed containers from a protected location.[6]

References

Theoretical Framework for the Analysis of 1,4-Bis(4-phenoxybenzoyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(4-phenoxybenzoyl)benzene is a molecule of significant interest, primarily for its role as a monomer in the synthesis of high-performance polyetherketone (PEK) and polyetherketoneketone (PEKK) polymers. These materials are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, automotive, and medical industries.[1] This technical guide provides a comprehensive overview of the theoretical and experimental approaches that can be employed to characterize this compound, offering a foundational framework for researchers and professionals in materials science and drug development. While specific theoretical studies on this molecule are not extensively available in public literature, this document outlines the standard computational and experimental protocols that would be applied to elucidate its structural, spectroscopic, and electronic properties.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₃₂H₂₂O₄, possesses a symmetric and rigid aromatic structure.[2][3] This inherent rigidity and the presence of strong intermolecular forces conferred by the ketone and ether linkages are principal contributors to the desirable properties of the polymers derived from it.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 54299-17-1 | [1][2][3][4] |

| Molecular Formula | C₃₂H₂₂O₄ | [2][3] |

| Molecular Weight | 470.51 g/mol | [2][3] |

| Melting Point | 211-217 °C | [3] |

| Boiling Point | 636.1 °C at 760 mmHg | [3] |

| Density | 1.216 g/cm³ | [3] |

| Flash Point | 270.8 °C | [3] |

Theoretical Studies: A Methodological Overview

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are instrumental in predicting and understanding the molecular properties of compounds like this compound. These computational approaches provide insights that are complementary to experimental data.

Computational Protocol

A typical theoretical investigation of this molecule would involve the following steps:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p)). The optimization process minimizes the energy of the molecule with respect to the positions of its atoms, yielding key structural parameters.

-

Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory. This analysis serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational (infrared and Raman) spectra of the molecule.

-

Electronic Property Calculation: Further calculations can be performed to determine the electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial parameter for understanding the molecule's electronic transitions and reactivity.

-

Spectroscopic Simulation: The results from the quantum chemical calculations can be used to simulate various types of spectra, including NMR, UV-Vis, and vibrational spectra, which can then be compared with experimental data for validation.

Table 2: Expected Quantitative Data from Theoretical Studies

| Parameter | Description |

| Geometric Parameters | |

| Bond Lengths (Å) | The equilibrium distances between bonded atoms. |

| Bond Angles (°) | The angles formed by three consecutive bonded atoms. |

| Dihedral Angles (°) | The torsional angles describing the conformation of the molecule. |

| Electronic Properties | |

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital. |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO. |

| Ionization Potential (eV) | The energy required to remove an electron from the molecule. |

| Electron Affinity (eV) | The energy released when an electron is added to the molecule. |

| Spectroscopic Data | |

| Vibrational Frequencies (cm⁻¹) | The frequencies of the fundamental modes of molecular vibration. |

| IR Intensities | The predicted intensities of the infrared absorption bands. |

| Raman Activities | The predicted intensities of the Raman scattering bands. |

| NMR Chemical Shifts (ppm) | The predicted chemical shifts for ¹H and ¹³C nuclei. |

| UV-Vis λmax (nm) | The wavelength of maximum absorption in the UV-Vis spectrum. |

Experimental Protocols

Experimental characterization is essential to validate the theoretical predictions and to fully understand the properties of this compound.

Synthesis

The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction. A typical procedure would involve the reaction of 1,4-diphenoxybenzene (B1210776) with 4-phenoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an appropriate solvent like dichloromethane.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental techniques for confirming the molecular structure.[1] The chemical shifts, multiplicities, and integration of the signals provide detailed information about the connectivity of the atoms in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The characteristic vibrational frequencies of the carbonyl (C=O) and ether (C-O-C) groups would be of particular interest.

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The wavelength of maximum absorbance (λmax) is related to the energy difference between the ground and excited electronic states.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Molecular structure of this compound.

Caption: Workflow for theoretical studies.

Caption: Role in high-performance polymer synthesis.

Conclusion

References

The Pivotal Role of 1,4-Bis(4-phenoxybenzoyl)benzene in High-Performance Polymer Synthesis: A Technical Guide

An in-depth exploration for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of polymers derived from the monomer 1,4-Bis(4-phenoxybenzoyl)benzene.

Introduction

This compound is a key aromatic ketone monomer that serves as a fundamental building block for a class of high-performance thermoplastics known as poly(aryl ether ketone)s (PAEKs).[1] Its rigid molecular structure, featuring a central phenylene ring linked to two phenoxybenzoyl groups, imparts exceptional thermal stability, mechanical strength, and chemical resistance to the resulting polymers. This technical guide provides a comprehensive overview of the role of this compound as a monomer, focusing on the synthesis of polyetherketoneketone (PEKK), its properties, and the experimental methodologies involved.

Polymer Synthesis: The Electrophilic Pathway

The primary method for polymerizing this compound is through an electrophilic Friedel-Crafts acylation reaction. This process involves the reaction of the monomer with a diacid chloride, typically a mixture of terephthaloyl chloride and isophthaloyl chloride, in the presence of a Lewis acid catalyst.

Polymerization Mechanism

The synthesis of PEKK from this compound proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, commonly anhydrous aluminum chloride (AlCl₃), activates the acyl chloride, making it a potent electrophile. The electron-rich aromatic rings of the this compound then attack the activated acyl chloride, forming a new carbon-carbon bond and releasing hydrogen chloride (HCl) as a byproduct. This step-growth polymerization continues, leading to the formation of long-chain polyetherketoneketone.

Figure 1: Simplified signaling pathway of PEKK synthesis.

Experimental Protocols

Synthesis of this compound Monomer

The monomer itself can be synthesized via a Friedel-Crafts reaction between terephthaloyl chloride and diphenyl ether in the presence of a Lewis acid.

Materials:

-

Terephthaloyl chloride

-

Diphenyl ether

-

Anhydrous aluminum chloride (AlCl₃)

-

Ortho-dichlorobenzene (solvent)

Procedure:

-

Dissolve terephthaloyl chloride and diphenyl ether in ortho-dichlorobenzene in a reaction vessel.

-

Cool the mixture to between -10°C and -5°C.[2]

-

Slowly add anhydrous AlCl₃ to the cooled mixture while maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding cold methanol.

-

The precipitated crude product is then filtered, washed with methanol, and dried.

Polymerization of PEKK

Materials:

-

This compound

-

Terephthaloyl chloride

-

Isophthaloyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

1,2-dichloroethane (B1671644) (solvent)

-

N-methylpyrrolidinone (co-solvent)

Procedure:

-

In a three-necked flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ in 1,2-dichloroethane.

-

In a separate flask, dissolve this compound and a specific ratio of terephthaloyl chloride and isophthaloyl chloride in 1,2-dichloroethane and N-methylpyrrolidinone.

-

Slowly add the monomer solution to the AlCl₃ suspension at a controlled temperature (typically between -20°C and 0°C).

-

After complete addition, the reaction mixture is stirred for several hours, allowing the polymerization to proceed.

-

The resulting polymer-Lewis acid complex is then precipitated by the addition of a non-solvent like methanol.

-

The polymer is collected by filtration, washed extensively with methanol and water to remove the catalyst, and dried under vacuum.

Figure 2: Experimental workflow for monomer and polymer synthesis.

Properties of PEKK Polymers

The properties of PEKK can be tailored by adjusting the ratio of isophthaloyl chloride to terephthaloyl chloride in the polymerization feed. An increase in the terephthaloyl chloride content generally leads to a higher degree of crystallinity, resulting in enhanced mechanical strength and thermal stability.

Thermal Properties

The thermal stability of PEKK polymers is a key characteristic. Thermogravimetric analysis (TGA) typically shows decomposition temperatures well above 500°C in an inert atmosphere. Differential scanning calorimetry (DSC) reveals a high glass transition temperature (Tg) and melting temperature (Tm), which are dependent on the isomer ratio.

| Property | Value Range |

| Glass Transition Temperature (Tg) | 160 - 175 °C |

| Melting Temperature (Tm) | 300 - 370 °C |

| Decomposition Temperature (TGA, 5% weight loss) | > 500 °C (in N₂) |

Note: The specific values can vary depending on the T/I ratio and molecular weight.

Mechanical Properties

PEKK polymers exhibit excellent mechanical properties, including high tensile strength and modulus, making them suitable for demanding applications.

| Property | Typical Value |

| Tensile Strength | 90 - 110 MPa |

| Tensile Modulus | 3.5 - 4.5 GPa |

| Flexural Strength | 150 - 180 MPa |

| Flexural Modulus | 3.8 - 4.8 GPa |

Note: These values are representative and can be influenced by processing conditions and the specific grade of PEKK.

Solubility

PEKK is generally resistant to a wide range of organic solvents. However, it can be dissolved in strong acids like concentrated sulfuric acid or a mixture of trifluoroacetic acid and dichloromethane (B109758) for characterization purposes.

Characterization Techniques

A suite of analytical techniques is employed to characterize the synthesized PEKK polymers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the monomer and the resulting polymer.

-

Gel Permeation Chromatography (GPC): GPC is utilized to determine the molecular weight and molecular weight distribution of the polymer.

-

Differential Scanning Calorimetry (DSC): DSC is employed to measure the glass transition temperature (Tg) and melting temperature (Tm).

-

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer.

Figure 3: Workflow for the characterization of PEKK polymers.

Applications

The exceptional properties of polymers derived from this compound make them suitable for a wide range of high-performance applications, including:

-

Aerospace: Components requiring high strength-to-weight ratio and thermal stability.

-

Medical: Biocompatible implants and surgical instruments.

-

Oil and Gas: Seals, valves, and connectors for harsh downhole environments.

-

Electronics: Insulators and connectors for high-temperature applications.

Conclusion

This compound is a critical monomer in the synthesis of high-performance polyetherketoneketone polymers. The ability to tailor the properties of PEKK through the control of the isomer ratio during polymerization allows for the development of materials suited for a variety of demanding applications. The robust thermal and mechanical properties, coupled with excellent chemical resistance, ensure that polymers derived from this monomer will continue to be at the forefront of advanced materials science.

References

An In-depth Technical Guide to 1,4-Bis(4-phenoxybenzoyl)benzene: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(4-phenoxybenzoyl)benzene is a key monomer in the production of high-performance polyetherketoneketone (PEKK) polymers. This technical guide provides a comprehensive overview of its discovery, historical development, synthesis, and physicochemical properties. Detailed experimental protocols and characterization data are presented to support researchers and scientists in the field of polymer chemistry and materials science.

Introduction

This compound, with the chemical formula C₃₂H₂₂O₄, is an aromatic ketone that serves as a fundamental building block for a class of high-performance thermoplastics known as polyaryletherketones (PAEKs). Specifically, it is a critical precursor for the synthesis of polyetherketoneketone (PEKK), a semi-crystalline thermoplastic renowned for its exceptional thermal stability, mechanical strength, and chemical resistance. These properties make PEKK a material of choice in demanding applications across the aerospace, medical, and electronics industries. This guide delves into the scientific journey of this compound, from its initial discovery to its current applications.

Discovery and Historical Development

The development of this compound is intrinsically linked to the broader history of aromatic polyketones. The pioneering work on wholly aromatic poly(ether ketone ketone)s (PEKKs) was conducted by W. H. Bonner at DuPont in 1962.[1] This early research laid the foundation for the synthesis of various aromatic polyketones through Friedel-Crafts acylation reactions.

The specific synthesis of this compound as a distinct chemical entity is detailed in patents from the mid-20th century. A notable early disclosure appears in a patent filed by Imperial Chemical Industries (ICI) in the 1960s, which described the preparation of aromatic polyketones. This era marked a significant step forward in polymer science, driven by the demand for materials with superior performance characteristics compared to existing polymers.

The synthesis of this compound is achieved through the Friedel-Crafts acylation of diphenyl ether with terephthaloyl chloride. This classic electrophilic aromatic substitution reaction has become the cornerstone for the industrial production of this vital monomer.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₂H₂₂O₄ | [2] |

| Molecular Weight | 470.51 g/mol | [2] |

| Melting Point | 211-217 °C | [2] |

| Boiling Point | 636.1 °C at 760 mmHg | [2] |

| Density | 1.216 g/cm³ | [2] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in organic solvents like ortho-dichlorobenzene and methylene (B1212753) chloride. |

Experimental Protocols

The primary method for synthesizing this compound is the Friedel-Crafts acylation of diphenyl ether with terephthaloyl chloride, using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Detailed Synthesis Protocol

Materials:

-

Terephthaloyl chloride

-

Diphenyl ether

-

Anhydrous aluminum chloride (AlCl₃)

-

Ortho-dichlorobenzene (solvent)

-

Methanol (B129727) (for quenching and washing)

-

Nitrogen gas supply

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, mechanical stirrer)

Procedure:

-

Reaction Setup: A three-neck round-bottom flask equipped with a mechanical stirrer, a condenser with a nitrogen inlet, and a dropping funnel is charged with ortho-dichlorobenzene and anhydrous aluminum chloride. The mixture is stirred under a nitrogen atmosphere.

-

Addition of Reactants: A solution of terephthaloyl chloride and diphenyl ether in ortho-dichlorobenzene is prepared and added dropwise to the stirred suspension of aluminum chloride in ortho-dichlorobenzene at a controlled temperature, typically between 0 and 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the acylation reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

-

Quenching: The reaction is quenched by carefully pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complex and precipitates the crude product.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and then with methanol to remove unreacted starting materials and byproducts. The crude product can be further purified by recrystallization from a suitable solvent, such as N,N-dimethylformamide (DMF) or a mixed solvent system, to yield pure this compound.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

| Technique | Observed Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzene (B151609) and phenoxy rings. |

| ¹³C NMR | Resonances for the carbonyl carbons, ether-linked carbons, and other aromatic carbons. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carbonyl (C=O) stretching and the ether (C-O-C) stretching vibrations. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of this compound. |

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via Friedel-Crafts acylation.

Monomer to Polymer Relationship

This diagram illustrates the role of this compound as a monomer in the formation of PEKK polymer.

Conclusion

This compound stands as a testament to the advancements in polymer chemistry, enabling the creation of materials with extraordinary properties. Its discovery and development, rooted in the principles of Friedel-Crafts chemistry, have paved the way for the widespread use of PEKK polymers in critical applications. This guide provides a foundational understanding for researchers and professionals, offering a blend of historical context, practical synthesis protocols, and essential characterization data. Further research into optimizing synthesis routes and exploring novel applications of its derived polymers will continue to shape the future of high-performance materials.

References

solubility of 1,4-Bis(4-phenoxybenzoyl)benzene in common solvents

An In-depth Technical Guide on the Solubility of 1,4-Bis(4-phenoxybenzoyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key monomer in the synthesis of high-performance polymers. Due to a lack of specific quantitative solubility data in publicly available literature, this guide infers its solubility based on its chemical structure, the properties of analogous polymers, and general principles of organic chemistry.

Introduction to this compound

This compound is an aromatic ketone that serves as a fundamental building block for high-performance thermoplastics, particularly Polyether Ketone (PEK) and Polyether Ketone Ketone (PEKK).[1] Its rigid, aromatic structure is a key contributor to the exceptional thermal stability and chemical resistance of the resulting polymers.[1] The molecular structure consists of a central benzene (B151609) ring substituted at the 1 and 4 positions with 4-phenoxybenzoyl groups.

Inferred Solubility Profile

PEEK is renowned for its insolubility in most common solvents at room temperature.[2][3] It is typically only soluble in strong acids such as concentrated sulfuric acid, or at very high temperatures in specialized solvents like diphenyl sulfone.[3][4] Given that this compound is a monomer for similar polyketone polymers, it is highly probable that it exhibits very low solubility in common organic solvents.

General principles of solubility for ketones suggest that while smaller, more polar ketones are soluble in water, solubility decreases significantly with an increase in the size of the nonpolar hydrocarbon portion.[5][6][7] this compound is a large, predominantly nonpolar molecule, which further supports the expectation of its poor solubility in many solvents. Aromatic ketones, as a class, are generally soluble in organic solvents; however, the large and rigid structure of this particular molecule likely limits its solubility even in these solvents.[8]

Based on these considerations, the expected solubility of this compound in various solvent classes is as follows:

-

Polar Protic Solvents (e.g., water, methanol, ethanol): Very low to negligible solubility is expected due to the large, nonpolar nature of the molecule.

-

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): While some interaction with the ketone functional groups is possible, the overall low polarity and rigid structure suggest limited solubility. It is worth noting that chemically modified (sulfonated) PEEK can become soluble in polar aprotic solvents like DMF, DMSO, and NMP.[9]

-

Nonpolar Solvents (e.g., hexane, toluene): Low solubility is anticipated. Although the molecule is largely nonpolar, the strong intermolecular forces in the solid state, arising from its rigid structure, may be difficult to overcome by the weak van der Waals forces of nonpolar solvents.

-

Strong Acids (e.g., concentrated sulfuric acid): By analogy with PEEK, it is possible that this compound is soluble in strong acids, potentially with some chemical modification like sulfonation.[4]

General Experimental Protocol for Solubility Determination of a Poorly Soluble Compound

Given the anticipated low solubility, a robust experimental method is required for accurate determination. The following is a general protocol that can be adapted for this compound.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvent(s)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature. Allow the solutions to equilibrate for an extended period (e.g., 24-72 hours) to ensure that saturation is reached. Constant agitation is necessary.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For finely dispersed solids, centrifugation at the controlled temperature may be necessary to achieve a clear supernatant.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette. To prevent precipitation, immediately dilute the aliquot with a known volume of a suitable solvent in which the compound is freely soluble.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation: Calculate the original concentration in the saturated solution by taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Logical Relationships in Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This can be visualized as a spectrum of solvent polarities.

Conclusion

While specific quantitative data on the solubility of this compound is scarce, a strong inference can be made about its poor solubility in common organic solvents. This is based on its chemical structure and the known properties of the high-performance polymers derived from it. For researchers and professionals in drug development and materials science, it is crucial to assume very low solubility and to employ rigorous experimental methods for any quantitative assessments. The provided general protocol offers a starting point for such investigations.

References

- 1. This compound|High-Purity RUO [benchchem.com]

- 2. specialchem.com [specialchem.com]

- 3. cpsm.kpi.ua [cpsm.kpi.ua]

- 4. Polyether ether ketone - Wikipedia [en.wikipedia.org]

- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 6. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. cpsm.kpi.ua [cpsm.kpi.ua]

A Technical Guide to the Thermal Stability of 1,4-Bis(4-phenoxybenzoyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(4-phenoxybenzoyl)benzene is a key aromatic ketone monomer central to the synthesis of high-performance polyaryletherketone (PAEK) polymers, such as polyetherketone (PEK) and polyetherketoneketone (PEKK). These polymers are renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties, making them suitable for demanding applications in aerospace, automotive, and medical fields. This technical guide provides a comprehensive overview of the thermal stability of this compound, focusing on its synthesis, physical properties, and its significant contribution to the thermal characteristics of the resulting polymers. While direct experimental data on the thermal decomposition of the monomer is not extensively available in public literature, its high melting and boiling points, coupled with the outstanding thermal performance of its derived polymers, underscore its inherent stability.

Introduction

This compound is a crystalline solid that serves as a fundamental building block in the production of high-performance thermoplastics.[1] Its rigid aromatic structure, featuring ether and ketone linkages, is a direct precursor to the desirable properties observed in polymers like PEK and PEKK.[1] Understanding the thermal characteristics of this monomer is crucial for optimizing polymerization processes and predicting the performance of the final polymeric materials.

Synthesis of this compound

The primary synthesis route for this compound is through a Friedel-Crafts acylation reaction. This typically involves the reaction of terephthaloyl chloride with an excess of diphenyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] The reaction is commonly carried out in a suitable solvent like ortho-dichlorobenzene.[1]

Typical Synthesis Workflow

Caption: Synthesis of this compound.

Physicochemical and Thermal Properties

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for the monomer are not readily found in published literature, its physical properties provide insight into its thermal stability.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₂₂O₄ | [3] |

| Molecular Weight | 470.51 g/mol | [3] |

| Melting Point | 211-217 °C | [1][2] |

| Boiling Point | 636.1 °C at 760 mmHg (Predicted) | [3] |

| Appearance | White to off-white solid |

The high melting point and predicted boiling point of this compound are indicative of a molecule with strong intermolecular forces and a stable aromatic structure, which are prerequisites for a thermally stable monomer.

Contribution to Polymer Thermal Stability

The true measure of the thermal stability of this compound is demonstrated in the properties of the polymers it forms. PAEKs derived from this monomer exhibit exceptional thermal stability. For instance, polymers based on a similar monomer, 1,4-bis(4-fluorobenzoyl)benzene, show thermal stability up to approximately 490°C in a nitrogen atmosphere and up to nearly 480°C in air.[1] The inclusion of the this compound unit in the polymer backbone is directly responsible for these high decomposition temperatures.[1]

Experimental Protocols

Synthesis of this compound

A general experimental procedure based on patent literature is as follows:

-

Reactant Charging: In a reaction vessel equipped with a stirrer, nitrogen inlet, and condenser, charge diphenyl ether and ortho-dichlorobenzene.[2]

-

Inerting: Purge the system with nitrogen to remove oxygen.

-

Addition of Acylating Agent: Add terephthaloyl chloride to the mixture.

-

Catalyst Addition: Cool the mixture and slowly add aluminum chloride while maintaining the temperature.

-

Reaction: Allow the reaction to proceed at a controlled temperature until completion.

-

Quenching: The reaction mixture is then quenched, typically by adding methanol.[2]

-

Isolation and Purification: The precipitated product is isolated by filtration, washed with a suitable solvent like methanol to remove impurities, and dried under vacuum.[2]

Thermal Analysis (General Workflow)

While specific data for the monomer is scarce, a typical workflow for analyzing the thermal stability of such a compound or its resulting polymer using Thermogravimetric Analysis (TGA) is outlined below.

Caption: General workflow for Thermogravimetric Analysis.

Conclusion

This compound is a monomer with inherent thermal stability, as suggested by its high melting and boiling points. Its principal significance lies in its role as a critical building block for high-performance polyaryletherketones. The exceptional thermal stability of these polymers is a direct consequence of the rigid and stable aromatic architecture of the this compound monomer. Further research to characterize the specific thermal decomposition profile of the monomer itself would be beneficial for a more complete understanding of its thermal behavior.

References

An In-depth Technical Guide on the Spectroscopic Characterization of 1,4-Bis(4-phenoxybenzoyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 1,4-Bis(4-phenoxybenzoyl)benzene. Due to the limited availability of specific experimental data in publicly accessible databases, this guide presents representative data based on the analysis of structurally similar aromatic ketones. The experimental protocols described are standardized procedures applicable to the analysis of solid organic compounds.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Representative)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.80 - 7.90 | Multiplet | 4H | Aromatic Protons (H-a) |

| 7.40 - 7.50 | Multiplet | 8H | Aromatic Protons (H-b, H-c) |

| 7.10 - 7.25 | Multiplet | 10H | Aromatic Protons (H-d, H-e, H-f) |

Table 2: ¹³C NMR Spectroscopic Data (Representative)

| Chemical Shift (δ) ppm | Assignment |

| 195.0 | Carbonyl Carbon (C=O) |

| 162.5 | Aromatic Carbon (C-g) |

| 156.0 | Aromatic Carbon (C-h) |

| 138.0 | Aromatic Carbon (C-i) |

| 132.5 | Aromatic Carbon (C-j) |

| 130.0 | Aromatic Carbon (C-k) |

| 124.0 | Aromatic Carbon (C-l) |

| 120.0 | Aromatic Carbon (C-m) |

| 118.5 | Aromatic Carbon (C-n) |

Table 3: IR Spectroscopic Data (Representative)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Medium | Aromatic C-H Stretch |

| 1655 | Strong | Ketone C=O Stretch |

| 1595 | Strong | Aromatic C=C Stretch |

| 1240 | Strong | Aryl Ether C-O Stretch |

| 840 | Strong | p-Disubstituted Benzene C-H Bend |

Table 4: Mass Spectrometry Data (Representative)

| m/z | Relative Intensity (%) | Assignment |

| 470.15 | 100 | [M]⁺ (Molecular Ion) |

| 377.12 | 45 | [M - C₆H₅O]⁺ |

| 284.09 | 20 | [M - 2(C₆H₅O)]⁺ |

| 181.07 | 30 | [C₁₃H₉O]⁺ |

| 77.04 | 50 | [C₆H₅]⁺ |

Experimental Protocols

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a 5 mm NMR tube. The solution is sonicated to ensure complete dissolution. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

2.2 Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹.

2.3 Mass Spectrometry (MS)

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe. The sample is vaporized by heating, and then ionized by a beam of electrons (typically 70 eV). The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualization of Experimental Workflow

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

Potential Research Areas for 1,4-Bis(4-phenoxybenzoyl)benzene: A Technical Guide for Drug Development and Materials Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(4-phenoxybenzoyl)benzene is a molecule primarily recognized for its role as a key monomer in the synthesis of high-performance polyetherketoneketone (PEKK) polymers. These materials are noted for their exceptional thermal stability, chemical resistance, and mechanical strength, leading to their use in demanding industrial and, increasingly, biomedical applications. While its utility in materials science is well-established, the potential of this compound and its derivatives as a scaffold in medicinal chemistry and drug development remains a nascent and promising field of inquiry. This technical guide summarizes the known properties of this compound, details relevant experimental protocols, and explores potential research avenues in both advanced materials and pharmacology, drawing insights from its structural motifs—the benzophenone (B1666685) and phenoxy moieties—which are prevalent in numerous bioactive compounds.

Core Compound Properties

This compound is a solid organic compound with the molecular formula C₃₂H₂₂O₄ and a molecular weight of 470.51 g/mol .[1][2] Its chemical structure features a central benzene (B151609) ring substituted at the 1 and 4 positions with 4-phenoxybenzoyl groups. This symmetric, aromatic structure is responsible for the rigidity and high thermal stability of the polymers derived from it.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its application in polymer synthesis and for designing potential new chemical entities in drug discovery.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₂H₂₂O₄ | [1][2] |

| Molecular Weight | 470.51 g/mol | [1][2] |

| CAS Number | 54299-17-1 | [1][2] |

| Melting Point | 211-217 °C | [3][4] |

| Boiling Point | 636.1 °C at 760 mmHg | [3] |

| Density | 1.216 g/cm³ | [3] |

| Physical Form | Solid | |

| Solubility | Insoluble in water; soluble in some organic solvents | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [1] |

Established Applications in Materials Science

The primary application of this compound is as a monomer for the synthesis of poly(aryl ether ketone)s (PAEKs), particularly polyetherketoneketone (PEKK).[5] These high-performance thermoplastics are valued for their robustness in extreme environments.

Synthesis of PEKK Polymers

PEKK is synthesized through a polycondensation reaction involving this compound and an aromatic diacyl chloride. The resulting polymer possesses a unique combination of properties that make it suitable for applications in aerospace, automotive, and medical industries.

Biocompatibility and Use in Medical Devices

Polymers derived from this compound, such as PEKK, have demonstrated excellent biocompatibility.[6] This has led to their approval and use in various medical applications, including:

-

Orthopedic and Spinal Implants: PEEK and PEKK are used as alternatives to traditional metal implants due to their mechanical properties that mimic bone, reducing stress shielding.[7][8][9]

-

Dental Prostheses and Implants: The material's durability and aesthetic qualities make it suitable for crowns, bridges, and implant frameworks.[6][10]

-

Medical Devices: Its sterilizability and chemical resistance allow for its use in surgical instruments and other medical equipment.[11]

The established biocompatibility of these polymers provides a strong foundation for exploring new biomedical applications.

Potential Research Areas in Drug Development and Medicine

While this compound itself has not been extensively studied for biological activity, its core chemical structures are found in a wide array of pharmacologically active molecules. This suggests its potential as a scaffold for the development of novel therapeutics.

The Benzophenone Moiety in Medicinal Chemistry

The benzophenone scaffold is a "ubiquitous structure in medicinal chemistry," present in both natural products and synthetic drugs with a range of biological activities.[12] Research into benzophenone derivatives has revealed their potential as:

-